molecular formula C7H7NO2 B1454958 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde CAS No. 1227575-72-5

5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Cat. No.: B1454958
CAS No.: 1227575-72-5
M. Wt: 137.14 g/mol
InChI Key: JQWYFXUXPLICMZ-UHFFFAOYSA-N
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Description

5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS 1227575-72-5) is a high-purity chemical compound with the molecular formula C7H7NO2 and an average molecular weight of 137.14 g/mol . This compound is a derivative of the 2-oxo-1,2-dihydropyridine scaffold, a structure recognized in medicinal chemistry for its diverse biological potential . Similar 2-oxo-1,2-dihydropyridine derivatives have been extensively investigated as key precursors in the synthesis of novel metal coordination polymers and complexes, which are subsequently evaluated for DNA binding, protein interaction, and in vitro anticancer activities . Furthermore, related 1,2-dihydropyridine structures have been reported to possess significant antitumor activity, in some cases comparable to established chemotherapeutic agents, highlighting the value of this core structure in anticancer drug discovery research . Researchers utilize this chemical as a versatile building block for the synthesis of more complex molecules, including Schiff bases and hydrazone derivatives, which can act as ligands for metal complexes . It is supplied with a purity of >98% . The product is for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Proper handling procedures are required; refer to the safety data sheet for comprehensive hazard information .

Properties

IUPAC Name

5-methyl-2-oxo-1H-pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5-2-6(4-9)7(10)8-3-5/h2-4H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWYFXUXPLICMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743822
Record name 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227575-72-5
Record name 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by the reaction with active methylene nitriles . This method provides a straightforward route to obtain the desired compound with good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Derivatives with different functional groups replacing the methyl group.

Mechanism of Action

The mechanism of action of 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the pyridine ring structure allows for interactions with various enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A structurally related compound, 6-(5-(5-cyano-6-oxo-1,6-dihydropyridin-2-yl)-3-methyl-4-phenylthieno[2,3-b]thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Compound 11), shares the 2-oxo-1,2-dihydropyridine core but differs in substituents and functional groups :

Property 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde Compound 11
Position 3 Substituent Aldehyde (-CHO) Carboxylic acid (-COOH)
Additional Groups Methyl at position 5 Thieno[2,3-b]thiophene, phenyl, cyano groups
Molecular Formula C₈H₇NO₂ C₂₅H₁₅N₃O₄S₂
Molecular Weight 149.15 g/mol 485.53 g/mol
Key Reactivity Aldehyde-specific reactions (e.g., condensations) Acid-base reactions, esterification, salt formation

Physicochemical Properties

  • Melting Point: Compound 11 exhibits a high melting point (287–289°C) due to strong intermolecular hydrogen bonding from the carboxylic acid group and extended aromatic systems .
  • Spectroscopic Data :
    • IR Spectroscopy : Compound 11 shows C=O stretches at 1722–1631 cm⁻¹, overlapping contributions from ketone and carboxylic acid groups. The aldehyde in the target compound would display a characteristic C=O stretch near ~1700 cm⁻¹, with possible shifts due to conjugation with the pyridine ring.
    • ¹H-NMR : Compound 11 lacks an aldehyde proton but shows a downfield OH signal at 11.35 ppm. The target compound’s aldehyde proton would resonate near ~9.8 ppm as a singlet.

Biological Activity

5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Overview of the Compound

This compound (CAS Number: 1227575-72-5) features a pyridine ring structure with a methyl group and an aldehyde functional group. This unique configuration allows it to interact with various biological targets, influencing numerous cellular processes .

The biological activity of this compound can be attributed to several mechanisms:

Target Interactions : The compound interacts with enzymes and receptors, leading to conformational changes that affect their function. It has been noted to engage with nicotinic acid derivatives, which are known for their wide-ranging biological effects, including hypolipidemic and neuroprotective properties.

Biochemical Pathways : Similar compounds are known to modulate key biochemical pathways, influencing downstream effects such as enzyme activation or inhibition. The involvement in metabolic pathways related to lipid metabolism and energy production is particularly noteworthy .

Cellular Effects : Research indicates that this compound can influence cell signaling pathways, gene expression, and cellular metabolism. Derivatives have shown antiproliferative activity against various cancer cell lines, including leukemia and breast cancer .

Antiproliferative Activity

Numerous studies have evaluated the antiproliferative effects of this compound on different cancer cell lines:

Cell Line IC50 (µM) Effect
HeLa0.058Significant growth inhibition
MDA-MB-2310.0046Strong antiproliferative effect
A5494.9Moderate inhibition
PC30.021Enhanced activity

These findings suggest that structural modifications can enhance the compound's efficacy against specific cancer types .

Pharmacokinetics and Dosage Effects

The pharmacokinetic profile of the compound indicates that its bioavailability is influenced by dosage. Lower doses may enhance metabolic activity or provide neuroprotection, while higher doses can lead to toxicity. Studies have shown a threshold effect where beneficial outcomes plateau at certain concentrations .

This compound exhibits several important biochemical properties:

Solubility : The compound's solubility in various solvents affects its absorption and distribution in biological systems.

Stability : Environmental factors such as pH and temperature significantly influence the stability and activity of the compound. Research indicates that it maintains activity over extended periods under controlled conditions .

Applications in Scientific Research

The compound's unique properties make it a valuable subject for various scientific applications:

Medicinal Chemistry : Investigated for potential antimicrobial and antiviral properties.

Cancer Research : Explored for its antiproliferative effects against different cancer cell lines.

Synthetic Chemistry : Used as an intermediate in the synthesis of more complex heterocyclic compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of β-ketoesters with urea derivatives or through Suzuki-Miyaura cross-coupling for functionalization. For example, Pd-catalyzed coupling with arylboronic acids under anhydrous DMF and CsF at room temperature can introduce substituents at the 3-position . Yield optimization requires strict control of solvent polarity (e.g., toluene vs. DMF) and catalyst loading (e.g., Pd(OAc)₂ with PPh₃) to minimize side reactions like over-oxidation or dimerization.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : The aldehyde proton (CHO) appears as a singlet near δ 9.8–10.2 ppm in 1^1H NMR, while the pyridinone ring protons resonate between δ 6.5–7.5 ppm. 13^{13}C NMR shows the carbonyl (C=O) at ~165–170 ppm and the aldehyde carbon at ~190–195 ppm .
  • IR : Strong absorption bands at ~1680 cm1^{-1} (C=O stretch) and ~2700–2900 cm1^{-1} (aldehyde C-H stretch) confirm functional groups.
  • Mass Spectrometry : ESI-MS typically exhibits [M+H]+^+ peaks with fragmentation patterns reflecting loss of CO or CHO groups.

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : The aldehyde group is prone to oxidation, requiring storage under inert atmospheres. Stability studies in aqueous buffers show degradation above pH 7 due to nucleophilic attack on the aldehyde. At 25°C in acidic conditions (pH 3–5), the half-life exceeds 48 hours, but at 60°C, degradation accelerates (~8-hour half-life) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the pyridinone ring?

  • Methodological Answer : Electrophilic substitution at the 4- or 6-position is influenced by directing groups. For example, bromination with Br₂ in CHCl₃ selectively targets the 4-position due to electron-donating effects of the methyl group . Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals.

Q. How can contradictions in reported biological activity (e.g., enzyme inhibition vs. receptor antagonism) be resolved?

  • Methodological Answer : Discrepancies often arise from substituent effects on the pyridinone core. For instance, adding electron-withdrawing groups (e.g., -CN) enhances binding to oxidoreductases, while bulky substituents (e.g., biphenyl) favor cannabinoid receptor interactions. Comparative docking studies (AutoDock Vina) and in vitro assays (e.g., SPR or ITC) are critical for validating target specificity .

Q. What mechanistic insights explain solvent-dependent tautomerization between keto and enol forms?

  • Methodological Answer : Polar solvents (DMSO, H₂O) stabilize the keto form via hydrogen bonding, while nonpolar solvents (toluene) favor enol tautomers. 1^1H NMR variable-temperature experiments and DFT calculations (B3LYP/6-31G*) reveal energy barriers (<5 kcal/mol) for tautomer interconversion, with solvent dielectric constants strongly correlating with equilibrium shifts .

Q. How do researchers reconcile conflicting crystallographic and spectroscopic data for metal complexes of this compound?

  • Methodological Answer : X-ray crystallography may show bidentate binding (via aldehyde O and pyridinone O), whereas IR suggests monodentate coordination. This discrepancy is resolved using EXAFS to confirm bond distances and multinuclear NMR (e.g., 15^{15}N or 17^{17}O) to probe ligand exchange dynamics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

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